molecular formula C52H50N2O4 B1585167 N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide CAS No. 83054-80-2

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

Cat. No.: B1585167
CAS No.: 83054-80-2
M. Wt: 767 g/mol
InChI Key: BIYPCKKQAHLMHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is the electronic distribution within its molecular structure . The compound’s activity is determined by its molecular structure, and the dipole moments of its ground and excited states may afford an insight into its reactivity .

Mode of Action

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide interacts with its targets by changing its electronic distribution, which may result in a higher dipole moment in the excited state . This change in electronic distribution is due to a phenomenon known as solvatochromism .

Biochemical Pathways

The affected biochemical pathway of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide involves energy and electron transfer reactions . The compound is potentially useful in these reactions, as well as in site-selective spectroscopy experiments with biological systems .

Pharmacokinetics

The compound’s interaction with various solvents at room temperature has been studied . These interactions can provide insights into the compound’s bioavailability.

Result of Action

The molecular and cellular effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide’s action are observed in its photophysical characteristics. These include fluorescence quenching, excitation energy transfer, high fluorescence quantum yields, and high photostability . The compound also exhibits amplified spontaneous emission and has electrochemical properties .

Action Environment

Environmental factors, such as solvent polarity, can influence the action, efficacy, and stability of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide . Changing solvent polarity is usually accompanied by a change in dielectric constant and a change in polarizability of the environment . These changes can influence the ground and excited state energy differently, and a systematic analysis of solvent effect is helpful in understanding the nature of the excited state .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide plays a significant role in biochemical reactions, particularly in energy and electron transfer processes. It interacts with various biomolecules, including proteins and enzymes, through its strong fluorescence properties. The compound’s ability to undergo molecular aggregation and its high fluorescence quantum yield make it a valuable tool in site-selective spectroscopy experiments with biological systems .

Cellular Effects

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide influences cellular processes by acting as a photostable probe molecule. It affects cell signaling pathways and gene expression by facilitating energy transfer reactions. The compound’s high photostability and fluorescence quenching properties enable it to be used in studies involving cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide exerts its effects through binding interactions with biomolecules. It undergoes electron transfer reactions, forming radical anions and dianions. The compound’s photochemical reactivity and ability to form excimer-like emissions further contribute to its role in biochemical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide demonstrates high stability and photostability over time. Its fluorescence properties remain consistent, making it a reliable probe for long-term studies. The compound’s stability in various solvents and its resistance to photodegradation are crucial for its use in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide vary with different dosages in animal models. At low concentrations, the compound exhibits minimal toxicity and adverse effects. At higher doses, it may cause cellular stress and toxicity. Understanding the dosage thresholds is essential for its safe application in biochemical studies .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments are influenced by its molecular structure and binding properties. These factors are critical for its function as a photostable probe .

Subcellular Localization

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide localizes to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its effectiveness in biochemical studies. Understanding its subcellular localization is essential for optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,5-di-tert-butylaniline under reflux conditions in a suitable solvent such as toluene or xylene . The reaction is usually carried out in the presence of a catalyst, such as zinc acetate, to facilitate the formation of the imide bonds. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide stands out due to its high photostability and fluorescence quantum yield. Its unique structure allows for efficient energy and electron transfer, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYPCKKQAHLMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H50N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232148
Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83054-80-2
Record name Fluorescent perylene dye
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Record name 83054-80-2
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Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)-
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Record name N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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